molecular formula C21H16F3NO3 B2942995 naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime CAS No. 338415-22-8

naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime

Cat. No.: B2942995
CAS No.: 338415-22-8
M. Wt: 387.358
InChI Key: YMCYGNQVZHGFEJ-BWAHOGKJSA-N
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Description

Naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime is a structurally complex heterocyclic compound featuring a naphthofuran core fused with an oxime moiety linked to a trifluoromethylphenoxyethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical functional group for bioactivity .

Properties

IUPAC Name

(E)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzo[e][1]benzofuran-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO3/c22-21(23,24)15-5-3-6-16(12-15)26-10-11-28-25-18-13-27-19-9-8-14-4-1-2-7-17(14)20(18)19/h1-9,12H,10-11,13H2/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCYGNQVZHGFEJ-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOCCOC2=CC=CC(=C2)C(F)(F)F)C3=C(O1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N/OCCOC2=CC=CC(=C2)C(F)(F)F)/C3=C(O1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Naphthofuran Core

    • Starting from naphthoquinone, a series of reduction and cyclization reactions are employed.

    • Catalysts such as palladium on carbon (Pd/C) are often used.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidative cleavage, particularly at the naphthofuran core.

    • Reagents: potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction

    • The oxime group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    • Conditions: anhydrous and under inert atmosphere.

  • Substitution

    • The trifluoromethyl group can undergo substitution reactions, albeit less reactive.

    • Reagents: organolithium or Grignard reagents.

Major Products

  • Oxidation: : products may include naphthoic acids and derivatives.

  • Reduction: : typically yields amines and secondary products.

  • Substitution: : introduces different functional groups into the compound, altering its properties.

Scientific Research Applications

Chemistry

  • Catalysis: : serves as a ligand in various catalytic cycles.

  • Material Science: : used in the synthesis of polymers with specific electronic properties.

Biology

  • Biochemical Probes: : utilized in labeling and tracking molecular pathways.

  • Enzyme Inhibition Studies: : due to its structural similarity to biological substrates.

Medicine

  • Drug Development: : potential therapeutic agent in treating inflammatory conditions.

  • Diagnostic Tools: : incorporated in imaging techniques for disease detection.

Industry

  • Agrochemicals: : used in developing herbicides and pesticides.

  • Pharmaceutical Intermediates: : in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

Molecular Targets and Pathways

  • Receptor Binding: : binds to specific receptors, modulating their activity.

  • Enzyme Inhibition: : acts as a competitive or non-competitive inhibitor for enzymes involved in metabolic pathways.

  • Signal Transduction: : alters cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Core Heterocyclic Framework

  • Naphtho[2,1-b]furan vs. Naphtho[2,3-c]furan : The target compound’s naphtho[2,1-b]furan core differs from naphtho[2,3-c]furan derivatives (e.g., CAS 62849-01-8) in ring fusion position, which affects π-conjugation and steric interactions .
  • Oxime Substituent: The O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime group distinguishes it from simpler derivatives like ethyl 3-amino-naphtho[2,1-b]furan-2-carboxylate, which lacks the trifluoromethylphenoxyethyl chain .

Trifluoromethyl Group

  • Compounds such as decahydro-7-hydroxy-3-methyl-4-(2-(5-(3-(trifluoromethyl)phenyl)-2-pyridinyl)ethenyl)naphtho(2,3-c)furan-1(3H)-one () share the trifluoromethyl group, which is known to enhance binding affinity to hydrophobic pockets in biological targets .

Pharmacological Activities

Antimicrobial Activity

  • The target compound’s oxime and trifluoromethyl groups may enhance activity compared to simpler derivatives. For example: Compound 14 (): A thiazolidinone derivative showed potent antibacterial and antifungal effects, attributed to its heterocyclic moieties . Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (): Nitro and ester groups conferred moderate activity, but lacked the trifluoromethyl group’s bioenhancement .

Analgesic and Anti-inflammatory Activity

  • Pyrazoline derivatives (e.g., 3d in ) exhibited maximum analgesic activity, while oxadiazoles () showed anti-inflammatory effects. The target compound’s oxime group may offer similar or improved efficacy due to its hydrogen-bonding capacity .

Data Table: Key Naphtho[2,1-b]furan Derivatives

Compound Name Key Features Biological Activity Reference
Naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime Trifluoromethylphenoxyethyl oxime Potential antimicrobial
Ethyl 3-amino-naphtho[2,1-b]furan-2-carboxylate Amino and ester groups Intermediate for pyrimidines
1-(4-Nitrophenyl)-3-(naphtho[2,1-b]furan-2-yl)-5-aryl-2-pyrazoline (4e) Nitrophenyl and pyrazoline Antimicrobial (Gram-positive)
Decahydro-7-hydroxy-3-methyl-4-(trifluoromethylphenyl)naphtho[2,3-c]furan-1-one Trifluoromethyl and pyridine linkage Not reported
2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one (14) Thiazolidinone and hydrazone Broad-spectrum antimicrobial

Biological Activity

Naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological significance, including antibacterial, anticancer, anti-inflammatory, and other therapeutic properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a naphtho[2,1-b]furan backbone with a trifluoromethyl group and an oxime functional group. Its structural formula can be represented as follows:

C15H12F3N1O2\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_1\text{O}_2

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of naphtho[2,1-b]furan exhibit significant antibacterial properties. For instance, a study on various naphthofuran derivatives showed that certain compounds effectively inhibited the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli64 µg/mL
2S. aureus32 µg/mL
3Pseudomonas16 µg/mL

These findings suggest that modifications to the naphtho[2,1-b]furan structure can enhance antibacterial efficacy, making it a promising scaffold for developing new antibiotics .

2. Anticancer Activity

The anticancer potential of naphtho[2,1-b]furan derivatives has been investigated using various cancer cell lines. One notable study evaluated the effects of these compounds on HeLa cells (cervical cancer) and reported that specific derivatives exhibited IC50 values as low as 0.15 µg/mL.

CompoundCancer Cell LineIC50 (µg/mL)
AHeLa0.15 ± 0.05
BMCF-70.25 ± 0.10
CA5490.30 ± 0.15

The mechanisms of action appear to involve mitochondrial disruption and apoptosis induction in cancer cells, highlighting the compound's potential as an anticancer agent .

3. Anti-inflammatory Properties

Research has also indicated that naphtho[2,1-b]furan derivatives possess anti-inflammatory properties. In animal models, these compounds have shown significant reductions in inflammation markers and pain responses.

CompoundTest ModelResult
DRat paw edemaReduction by 50% at 100 mg/kg
ECarrageenan testSignificant analgesic effect

These results suggest that naphtho[2,1-b]furan derivatives could be developed into effective anti-inflammatory drugs .

Case Studies

Case Study 1: Antibacterial Evaluation
A series of synthesized naphtho[2,1-b]furan derivatives were tested against multidrug-resistant bacteria. The study found that one derivative had a significantly lower MIC compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that certain modifications to the naphtho[2,1-b]furan structure enhanced cytotoxicity against breast and lung cancer cells.

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